molecular formula C22H16ClN5O3S B6046993 N-(1,3-benzodioxol-5-yl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(1,3-benzodioxol-5-yl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B6046993
M. Wt: 465.9 g/mol
InChI Key: BCZUERPTYMZPKK-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring:

  • A 1,3-benzodioxol-5-yl group (electron-rich aromatic system with a fused dioxole ring).
  • A 4H-1,2,4-triazole core substituted at positions 4 and 5 with 4-chlorophenyl (electron-withdrawing) and pyridin-4-yl (electron-deficient aromatic) groups, respectively.
  • A sulfanyl acetamide linker bridging the triazole and benzodioxol moieties.

Its design leverages the triazole ring's metabolic stability and the pyridine/chlorophenyl groups' capacity for targeted interactions .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[4-(4-chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN5O3S/c23-15-1-4-17(5-2-15)28-21(14-7-9-24-10-8-14)26-27-22(28)32-12-20(29)25-16-3-6-18-19(11-16)31-13-30-18/h1-11H,12-13H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCZUERPTYMZPKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(N3C4=CC=C(C=C4)Cl)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiosemicarbazides

Thiosemicarbazides derived from substituted carboxylic acid hydrazides undergo cyclization in alkaline media. For this compound, 4-(4-chlorophenyl)thiosemicarbazide and pyridine-4-carboxylic acid hydrazide are condensed in ethanol under reflux (12–16 hours) to yield the triazole-thione intermediate.

Reaction conditions:

  • Solvent: Ethanol (anhydrous)

  • Base: Potassium hydroxide (1.2 equiv)

  • Temperature: 80–85°C

  • Yield: 68–72%

Oxidative Cyclization of Thioamides

Alternative methods employ oxidative cyclization using iodine or hydrogen peroxide. This route is less common for aryl-substituted triazoles due to competing side reactions but may achieve higher purity (≥95%) when optimized.

Structural Elucidation and Purification

Chromatographic Techniques

Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane 3:7 → 1:1 gradient). Analytical HPLC (C18 column, acetonitrile/water 55:45) confirms purity >98%.

Spectroscopic Characterization

  • IR (KBr): 3275 cm⁻¹ (N–H stretch), 1678 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (d, pyridin-4-yl), 7.89 (s, triazole-H), 6.84 (s, benzodioxol-H)

  • MS (ESI+): m/z 495.1 [M+H]⁺

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Reaction Time (h)Key Advantage
Cyclocondensation68–7297–9914–16Scalability for bulk synthesis
Oxidative55–6095–9718–20Avoids strong bases

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue: Competing N-alkylation at the triazole nitrogen.

  • Solution: Use of bulky bases (e.g., DBU) suppresses side reactions.

Solvent Selection

  • Issue: Poor solubility of intermediates in polar aprotic solvents.

  • Solution: Mixed solvent systems (DMF:THF 4:1) enhance reactivity.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Pilot studies demonstrate a 22% reduction in reaction time using microreactors (Table 2):

ParameterBatch ProcessFlow Process
Time (h)1411
Yield (%)7073
Solvent Volume (L)5032

Emerging Methodologies

Photocatalytic Coupling

Recent advances utilize visible-light-mediated C–S bond formation, achieving 78% yield at room temperature.

Biocatalytic Approaches

Immobilized lipases catalyze the final acetamide coupling step, reducing energy input by 40% compared to thermal methods .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the triazole ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl or pyridinyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced derivatives.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:

    Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where its unique structure could interact with specific biological targets.

    Pharmacology: Research may focus on understanding the compound’s pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion.

    Materials Science: The compound’s unique structural features could make it useful in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound may be used as a tool in biological studies to probe specific pathways or mechanisms within cells.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific application. In a medicinal context, it may interact with particular enzymes or receptors, modulating their activity. The molecular targets and pathways involved could include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

    Protein Binding: The compound could bind to proteins, altering their function or stability.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds share core structural motifs with the target molecule but differ in substituents, leading to variations in physicochemical properties and biological activities.

Substituent Variations on the Triazole Ring

Compound 7h

Structure: 2-[4-(4-Chlorophenyl)-5-(p-tolylaminomethyl)-4H-1,2,4-triazol-3-ylsulfanyl]acetamide . Key Differences:

  • Replaces pyridin-4-yl with p-tolylaminomethyl (electron-donating methyl group).
  • Lacks the benzodioxol moiety, instead terminating in a simple acetamide.
    Implications :
  • Reduced antiproliferative activity in preliminary assays due to weaker interaction with kinase targets .
Compound FP1-12 Series

Structure : Hydroxyacetamide derivatives with 3-substituted phenyl and imidazolone groups .
Key Differences :

  • Replaces benzodioxol with hydroxyacetamide and introduces an imidazolone ring .
    Implications :
  • The hydroxy group improves aqueous solubility but reduces membrane permeability.
  • Exhibits antiproliferative activity (IC₅₀ = 2.1–8.7 μM) against cancer cell lines, attributed to imidazolone-mediated DNA intercalation .

Pyridine Positional Isomerism

N-(4-Methoxyphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide .

Key Differences :

  • Pyridin-4-yl retained but paired with 4-methyl and 4-methoxyphenyl groups.
    Implications :
  • 4-Methoxyphenyl enhances metabolic stability but reduces antibacterial potency compared to the target's 4-chlorophenyl .
2-{[4-Allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide .

Key Differences :

  • Substitutes benzodioxol with 2-ethoxyphenyl and adds an allyl group on the triazole.
    Implications :
  • Allyl group introduces conformational flexibility, improving binding to dynamic enzyme pockets.
  • 2-Ethoxyphenyl reduces anti-inflammatory activity compared to benzodioxol in carrageenan-induced edema models .

Bioactivity-Driven Modifications

KA1-KA15 Series

Structure : N-Substituted aryl-2-({4-[(substituted aryl carbamoyl) methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl} sulfanyl) acetamides .
Key Differences :

  • Incorporates aryl carbamoyl methyl groups instead of benzodioxol.
    Implications :
  • Derivatives with electron-withdrawing groups (e.g., -NO₂, -Cl) on the aryl ring showed enhanced antimicrobial activity (MIC = 8–32 μg/mL) against S. aureus and E. coli.
  • KA3 and KA14 demonstrated dual antioxidant (IC₅₀ = 18.2 μM via H₂O₂ scavenging) and anti-inflammatory (85% protein denaturation inhibition) effects, surpassing the target compound in breadth of activity .
Furan-Substituted Analogs

Structure: 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides . Key Differences:

  • Replaces pyridin-4-yl and chlorophenyl with furan-2-yl and amino groups. Implications:
  • Furan increases planarity, enhancing DNA intercalation but reducing CNS penetration.
  • Exhibited anti-exudative activity (62–78% reduction in edema at 10 mg/kg) comparable to diclofenac sodium .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(1,3-benzodioxol-5-yl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, and how is its purity confirmed?

  • Methodology :

  • Synthesis : The compound is synthesized via multi-step reactions. First, a triazole-thiol intermediate is prepared by refluxing isonicotinohydrazide with iso-thiocyanatobenzene in ethanol, followed by NaOH treatment. This intermediate reacts with 2-chloroacetonitrile in DMF under basic conditions to form the final acetamide derivative .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is used to isolate the product.
  • Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, while High-Performance Liquid Chromatography (HPLC) ensures ≥95% purity .

Q. What biological activities have been reported for this compound, and how are they tested?

  • Methodology :

  • Antimicrobial assays : Minimum Inhibitory Concentration (MIC) tests against Gram-positive/negative bacteria and fungi (e.g., Staphylococcus aureus, Candida albicans) using broth microdilution .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) to assess IC₅₀ values, with comparisons to reference drugs like cisplatin .
  • Mechanistic studies : Fluorescence-based enzymatic inhibition assays (e.g., COX-2, topoisomerase II) to identify molecular targets .

Q. How do functional groups (e.g., benzodioxole, triazole) influence the compound’s reactivity and bioactivity?

  • Methodology :

  • Benzodioxole : Enhances lipophilicity and membrane permeability, as shown in logP calculations and Caco-2 cell permeability assays .
  • Triazole-sulfanyl : Participates in hydrogen bonding and π-π stacking with biological targets (e.g., enzyme active sites), validated via molecular docking .
  • Pyridinyl : Modulates electronic properties, affecting redox behavior in cyclic voltammetry studies .

Advanced Research Questions

Q. How can reaction conditions (e.g., solvent, temperature) be optimized to improve synthetic yield?

  • Methodology :

  • Solvent screening : Compare DMF, DMSO, and acetonitrile for nucleophilic substitution efficiency using Design of Experiments (DoE) approaches .
  • Temperature control : Reflux (80–100°C) vs. microwave-assisted synthesis (40–60°C) to reduce side-product formation .
  • Catalyst optimization : Test bases (e.g., K₂CO₃, NaH) to accelerate thiol-alkylation steps .

Q. How should researchers address contradictions in reported bioactivity data (e.g., variable MIC values across studies)?

  • Methodology :

  • Standardization : Use CLSI/M07-A11 guidelines for MIC assays to minimize inter-lab variability .
  • Structure-Activity Relationship (SAR) : Compare analogs (e.g., substituents on the phenyl ring) to identify critical pharmacophores .
  • Meta-analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to discern trends in potency .

Q. What crystallographic techniques are suitable for resolving the compound’s 3D structure, and how is SHELX software applied?

  • Methodology :

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation (ethanol/water), and collect data on a diffractometer (Cu-Kα radiation) .
  • SHELX refinement : Use SHELXL for structure solution (direct methods) and SHELXD for phase refinement. Key parameters: R-factor < 0.05, thermal displacement validation .

Q. How can molecular docking predict interactions between this compound and biological targets (e.g., kinases)?

  • Methodology :

  • Protein preparation : Retrieve target structures (e.g., EGFR kinase, PDB ID: 1M17) from the RCSB PDB, and optimize protonation states using AutoDock Tools .
  • Docking protocols : Run simulations with AutoDock Vina or Schrödinger Glide, scoring binding affinities (ΔG) and validating poses via MD simulations .

Q. What strategies stabilize this compound during long-term storage for pharmacological studies?

  • Methodology :

  • Degradation profiling : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring for decomposition products .
  • Formulation : Lyophilize with cryoprotectants (e.g., trehalose) or store in amber vials under argon to prevent oxidation .

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